- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
Cas no 91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine)

91374-23-1 structure
Produktname:N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
CAS-Nr.:91374-23-1
MF:C15H24N2O2
MW:264.363264083862
MDL:MFCD09751331
CID:61506
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine
- (R)-(+)-9-(2-Hydroxypropyl)adenine
- BENZENEETHANAMINE, 2-METHYL-3-NITRO-N,N-DIPROPYL
- N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
- N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
- N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine
- 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine (ACI)
-
- MDL: MFCD09751331
- Inchi: 1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3
- InChI-Schlüssel: YTNVHUSMDIAWLT-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C(C)=C(CCN(CCC)CCC)C=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 264.18400
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 8
- Komplexität: 259
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- XLogP3: nichts
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Dichte: 1.029
- Siedepunkt: 373.812°C at 760 mmHg
- Flammpunkt: 179.9°C
- Brechungsindex: 1.525
- PSA: 49.06000
- LogP: 4.09090
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302;H315;H319;H335
- Warnhinweis: P261;P305+P351+P338
- Lagerzustand:2-8 °C
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Zolldaten
- HS-CODE:2921199090
- Zolldaten:
China Zollkodex:
2921199090Übersicht:
2921199090 Andere acyclische Monoamine und ihre Derivate und Salze.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2921199090 andere acyclische Monoamine und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D961633-25g |
N,N-Dipropyl-2-methyl-3-nitrophenylethanamine |
91374-23-1 | 97% | 25g |
$800 | 2024-06-05 | |
TRC | D492790-10g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 10g |
$500.00 | 2023-05-18 | ||
TRC | D492790-2.5g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 2.5g |
$ 161.00 | 2023-09-07 | ||
AstaTech | 60184-1/G |
N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |
91374-23-1 | 96% | 1g |
$52 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270655-25g |
N-(1-(2-Methyl-3-nitrophenyl)ethyl)-N-propylpropan-1-amine |
91374-23-1 | 98% | 25g |
¥3960.00 | 2024-04-25 | |
A2B Chem LLC | AC94798-1g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |
91374-23-1 | 1g |
$580.00 | 2024-07-18 | ||
A2B Chem LLC | AC94798-5g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |
91374-23-1 | 5g |
$2127.00 | 2024-07-18 | ||
eNovation Chemicals LLC | D518574-5g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |
91374-23-1 | 97% | 5g |
$282 | 2025-02-19 | |
eNovation Chemicals LLC | D518574-5g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |
91374-23-1 | 97% | 5g |
$282 | 2025-02-27 | |
eNovation Chemicals LLC | D518574-25g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |
91374-23-1 | 97% | 25g |
$990 | 2025-02-27 |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride
2.2 -
2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Thionyl chloride
2.2 -
2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Iodine , Sodium borohydride
2.1 Reagents: Hydrogen bromide
3.1 -
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Thionyl chloride
5.2 -
5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Hydrogen bromide
3.1 -
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Thionyl chloride
5.2 -
5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referenz
- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Pyridine
2.1 Solvents: Ethanol , Water
3.1 Reagents: Acetic acid , Toluene Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol , Water
3.1 Reagents: Acetic acid , Toluene Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Reagents: Borane Solvents: Tetrahydrofuran
Referenz
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonistJournal of Medicinal Chemistry, 1985, 28(10), 1533-6,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Toluene Solvents: Water
2.1 Reagents: Thionyl chloride
3.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Thionyl chloride
3.1 Reagents: Borane Solvents: Tetrahydrofuran
Referenz
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonistJournal of Medicinal Chemistry, 1985, 28(10), 1533-6,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride
1.2 -
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.2 -
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referenz
- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referenz
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitorsMonatshefte fuer Chemie, 2014, 145(7), 1139-1144,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride
2.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Borane Solvents: Tetrahydrofuran
Referenz
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonistJournal of Medicinal Chemistry, 1985, 28(10), 1533-6,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Ethanol , Water
2.1 Reagents: Acetic acid , Toluene Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid , Toluene Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Reagents: Borane Solvents: Tetrahydrofuran
Referenz
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonistJournal of Medicinal Chemistry, 1985, 28(10), 1533-6,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
Referenz
- Synthesis of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (ropinirole hydrochloride)Zhongguo Yiyao Gongye Zazhi, 2007, 38(1), 7-8,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride
1.2 Reagents: Sodium carbonate Solvents: Toluene , Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.2 Reagents: Sodium carbonate Solvents: Toluene , Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referenz
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitorsMonatshefte fuer Chemie, 2014, 145(7), 1139-1144,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referenz
- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide
2.1 -
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride
4.2 -
4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 -
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride
4.2 -
4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Referenz
- Novel method of preparing ropinirole - a generic drug against Parkinson's diseasePrzemysl Chemiczny, 2006, 85(5), 347-348,
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Raw materials
- 2-Methyl-3-nitrobenzyl alcohol
- 2-(2-methyl-3-nitrophenyl)acetonitrile
- 2-(3-Nitrophenyl)-N,N-dipropylpropanamide
- 2-(2-methyl-3-nitrophenyl)acetic acid
- 3-Nitro-2-methyl-benzylbromide
- 2-Methyl-3-nitrobenzoic acid
- 2-Methyl-3-nitrobenzyl chloride
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preparation Products
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Verwandte Literatur
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine) Verwandte Produkte
- 32338-22-0(2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1251376-63-2(2-(3-Cyanophenyl)-3-methylbutanoic acid)
- 2171967-31-8(4-cyclopropyl-1,9-dioxa-5-azaspiro5.5undecane)
- 219664-14-9(N1-Benzyl-2-fluoro-1,4-benzenediamine)
- 1548553-27-0(3-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)propane-1,2-diol)
- 1806862-18-9(2-Bromo-3-(difluoromethyl)-4-methylpyridine-6-acetonitrile)
- 735335-61-2(ethyl 2-(3-{(3-fluorophenyl)carbamoylmethyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate)
- 1260826-80-9(2-(bromomethyl)pyrazine hydrochloride)
- 1805030-11-8(3-Amino-4-(difluoromethyl)-5-nitropyridine)
- 2228710-00-5(tert-butyl N-{2-amino-2-4-(propan-2-yl)cyclohexylethyl}carbamate)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:91374-23-1)N,N-Dipropyl-2-methyl-3-nitrophenylethanamine

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung